molecular formula C14H26O3 B12690940 3-methylbutanoyl (2R)-2-ethylheptanoate

3-methylbutanoyl (2R)-2-ethylheptanoate

Cat. No.: B12690940
M. Wt: 242.35 g/mol
InChI Key: MWYRDCNRLHOYBA-GFCCVEGCSA-N
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Description

Hexanoic acid, 2-ethyl-, mixed esters with dipentaerythritol, 3-methylbutanoic acid, and valeric acid is a complex ester compound. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is formed by the esterification of hexanoic acid, 2-ethyl-, with dipentaerythritol, 3-methylbutanoic acid, and valeric acid. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexanoic acid, 2-ethyl-, mixed esters with dipentaerythritol, 3-methylbutanoic acid, and valeric acid involves the esterification reaction. This reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out by heating the carboxylic acids (hexanoic acid, 2-ethyl-, 3-methylbutanoic acid, and valeric acid) with dipentaerythritol under reflux conditions. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to remove water and other by-products. The reaction mixture is heated to a specific temperature, usually between 100-150°C, and maintained under these conditions until the desired ester is formed. The product is then purified through distillation or other separation techniques to obtain the final ester compound.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-ethyl-, mixed esters with dipentaerythritol, 3-methylbutanoic acid, and valeric acid can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the original carboxylic acids and alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

    Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Hexanoic acid, 2-ethyl-, dipentaerythritol, 3-methylbutanoic acid, and valeric acid.

    Transesterification: New esters and alcohols.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Hexanoic acid, 2-ethyl-, mixed esters with dipentaerythritol, 3-methylbutanoic acid, and valeric acid have various applications in scientific research and industry:

    Chemistry: Used as intermediates in the synthesis of other complex molecules.

    Biology: Studied for their potential biological activities and interactions with biological systems.

    Medicine: Investigated for their potential therapeutic properties and as components in drug formulations.

    Industry: Used as plasticizers, lubricants, and additives in various industrial processes.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-ethyl-, mixed esters with dipentaerythritol, 3-methylbutanoic acid, and valeric acid depends on the specific application and context. In general, esters can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Hexanoic acid, 2-ethyl-, mixed esters with dipentaerythritol, 3-methylbutanoic acid, and valeric acid can be compared with other similar esters such as:

  • Hexanoic acid, 2-ethyl-, ethyl ester
  • Hexanoic acid, 2-ethyl-, methyl ester
  • Hexanoic acid, 2-ethyl-, butyl ester

These compounds share similar chemical structures but differ in their esterifying alcohols, leading to variations in their physical and chemical properties. The mixed esters with dipentaerythritol, 3-methylbutanoic acid, and valeric acid are unique due to their complex structure and the presence of multiple ester groups, which can enhance their functional properties in various applications.

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

3-methylbutanoyl (2R)-2-ethylheptanoate

InChI

InChI=1S/C14H26O3/c1-5-7-8-9-12(6-2)14(16)17-13(15)10-11(3)4/h11-12H,5-10H2,1-4H3/t12-/m1/s1

InChI Key

MWYRDCNRLHOYBA-GFCCVEGCSA-N

Isomeric SMILES

CCCCC[C@@H](CC)C(=O)OC(=O)CC(C)C

Canonical SMILES

CCCCCC(CC)C(=O)OC(=O)CC(C)C

Origin of Product

United States

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